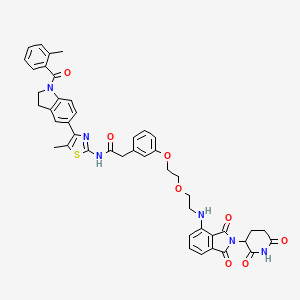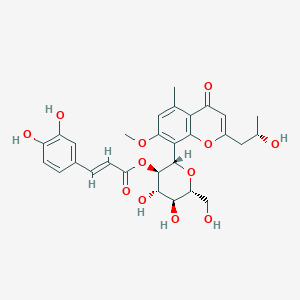
Isorabaichromone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isorabaichromone is a potent antioxidant compound derived from Aloe vera. It exhibits significant antioxidative properties, including the ability to scavenge free radicals such as DPPH radicals and superoxide anions . This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isorabaichromone typically involves the extraction of aloesin derivatives from Aloe vera. The process includes several steps such as solvent extraction, purification, and crystallization. Specific reaction conditions, such as temperature and pH, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the compound’s purity and consistency. The use of advanced extraction technologies helps in scaling up the production while maintaining the compound’s integrity .
化学反応の分析
Types of Reactions
Isorabaichromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidative products.
Reduction: Reduction reactions can modify its functional groups, altering its chemical properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidative derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
Isorabaichromone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidative mechanisms and free radical scavenging activities.
Biology: Investigated for its potential to protect cells from oxidative stress and its role in cellular signaling pathways.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of antioxidant formulations for skincare and cosmetic products.
作用機序
Isorabaichromone exerts its effects primarily through its antioxidative properties. It scavenges free radicals, thereby reducing oxidative stress in cells. The compound’s molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways. By inhibiting these targets, this compound helps in mitigating cellular damage and promoting overall cellular health .
類似化合物との比較
Isorabaichromone is unique due to its potent antioxidative activity and its ability to scavenge both DPPH radicals and superoxide anions. Similar compounds include:
Feruloylaloesin: Another aloesin derivative with antioxidative properties.
p-Coumaroylaloesin: Exhibits similar free radical scavenging activities.
Aloesin: The parent compound from which this compound is derived, also known for its antioxidative effects.
This compound stands out due to its higher potency and broader range of antioxidative activities compared to these similar compounds .
特性
分子式 |
C29H32O12 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H32O12/c1-13-8-20(38-3)24(27-23(13)19(34)11-16(39-27)9-14(2)31)28-29(26(37)25(36)21(12-30)40-28)41-22(35)7-5-15-4-6-17(32)18(33)10-15/h4-8,10-11,14,21,25-26,28-33,36-37H,9,12H2,1-3H3/b7-5+/t14-,21+,25+,26-,28-,29+/m0/s1 |
InChIキー |
DWFAOPWLORYRCM-VLFSRZOJSA-N |
異性体SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)OC |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


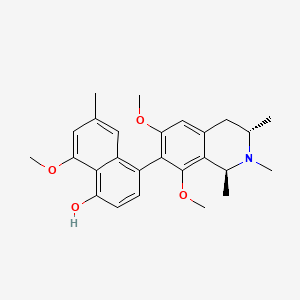

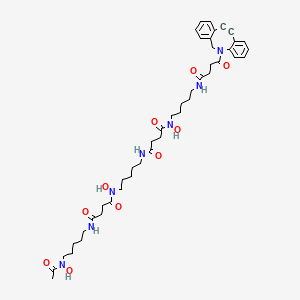
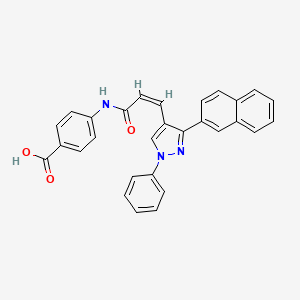
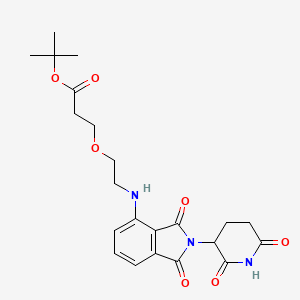
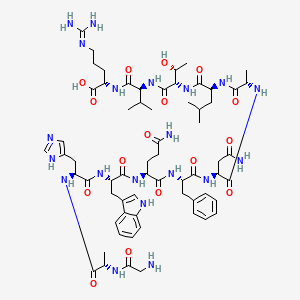
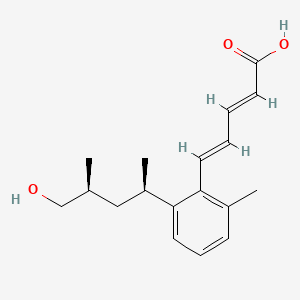
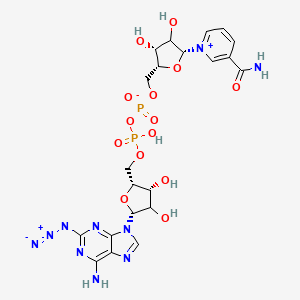
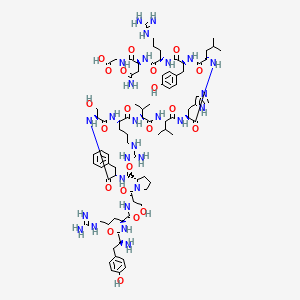
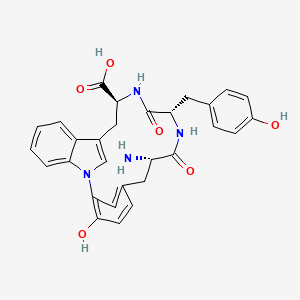

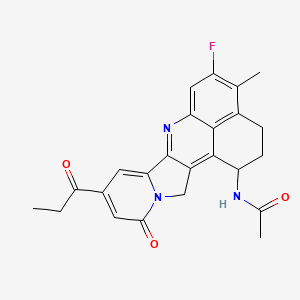
![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
